3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound is a pyridazine derivative featuring a piperazine moiety substituted with a 3,4-dimethoxybenzoyl group at the 4-position and a 3,4,5-trimethylpyrazole ring at the 6-position of the pyridazine core. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-16(2)26-29(17(15)3)22-9-8-21(24-25-22)27-10-12-28(13-11-27)23(30)18-6-7-19(31-4)20(14-18)32-5/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSBVCMCKUCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound’s properties, comparisons are drawn to structurally related pyridazine and pyrazole derivatives documented in the literature.
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Bioactivity: The 3,4-dimethoxybenzoyl group on the piperazine moiety in the target compound may enhance lipophilicity and membrane permeability compared to simpler substituents (e.g., chlorophenoxy groups in ). This could influence pharmacokinetic profiles, though experimental validation is needed. Similar pyrazole derivatives in exhibit isomerization-dependent activity, suggesting conformational flexibility could modulate efficacy.
Scaffold Diversity :
- Pyridazine derivatives (as in the target compound and ) are associated with anti-infective and antiplatelet activities, whereas pyrazolopyrimidines (e.g., ) are explored for kinase inhibition. The hybrid nature of the target compound may bridge multiple therapeutic avenues.
Synthetic Complexity :
- The synthesis of such multi-substituted heterocycles (pyridazine + piperazine + pyrazole) requires precise regioselective reactions, contrasting with simpler pyrazolotriazolopyrimidines in , which undergo isomerization under mild conditions.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be made:
- Anti-Inflammatory Potential: Piperazine derivatives are known to modulate inflammatory pathways (e.g., PDE4 inhibition). The 3,4-dimethoxybenzoyl group resembles catechol-O-methyltransferase (COMT) inhibitor motifs, suggesting possible dual activity .
- Antimicrobial Activity : Chlorinated pyridazine analogs in show antibacterial effects. The absence of halogens in the target compound may reduce toxicity but necessitate structural optimization for potency.
- Kinase Inhibition : Pyrazole-containing compounds in demonstrate kinase-binding capabilities. The trimethylpyrazole group in the target compound could interact with ATP-binding pockets in kinases, though steric hindrance might limit efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
